6,8-Diprenylorobol
Description
6,8-Diprenylorobol is a phytochemical with notable biological activities, particularly in the context of cancer treatment. It is derived from the roots of Glycyrrhiza uralensis Fisch and has been identified in other plants such as Cudrania tricuspidata. The compound has been studied for its effects on various types of human cancer cells, including hepatocellular carcinoma (HCC) and colon cancer cells, as well as its potential in treating endometriosis, a common condition affecting the female reproductive tract .
Synthesis Analysis
While the provided papers do not detail the synthesis of 6,8-Diprenylorobol, they do focus on its biological effects. Synthesis analysis typically involves the methods and chemical pathways used to create a compound, which is not covered in the provided research .
Molecular Structure Analysis
The molecular structure of 6,8-Diprenylorobol is not explicitly described in the provided papers. However, as a flavonoid compound, it likely contains the characteristic structure of this class of compounds, which includes a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring .
Chemical Reactions Analysis
The papers provided do not discuss the chemical reactions of 6,8-Diprenylorobol in detail. However, they do mention its biological interactions, such as the inhibition of CYP2J2-mediated reactions, which are important for the metabolism of certain drugs, and the activation of various cellular pathways leading to apoptosis in cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,8-Diprenylorobol, such as solubility, melting point, and molecular weight, are not discussed in the provided papers. The focus is instead on the biological properties of the compound, such as its ability to induce apoptosis, disrupt cell cycle progression, and alter cellular signaling pathways in cancer cells .
Relevant Case Studies
The papers provided discuss several case studies where 6,8-Diprenylorobol was used to treat cancer cells. In human hepatocellular carcinoma cells, it induced apoptosis via activation of FOXO3 and inhibition of CYP2J2 . Another study showed its potential as a therapeutic agent for endometriosis by disrupting calcium homeostasis and mitochondrial function . Additionally, it was found to induce apoptosis in human colon cancer cells through the activation of p53 and generation of reactive oxygen species .
properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-8-16-22(28)17(9-6-14(3)4)25-21(23(16)29)24(30)18(12-31-25)15-7-10-19(26)20(27)11-15/h5-7,10-12,26-29H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUIRSVJXOFAOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346874 | |
Record name | 6,8-Diprenylorobol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Diprenylorobol | |
CAS RN |
66777-70-6 | |
Record name | 6,8-Diprenylorobol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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